trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (2R,3S)-C75 is a 4-methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid that has 2R,3S-configuration. It is an enantiomer of a (2S,3R)-C75.
Brand Name: Vulcanchem
CAS No.: 191282-48-1
VCID: VC0003687
InChI: InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
SMILES: CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

CAS No.: 191282-48-1

Cat. No.: VC0003687

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid - 191282-48-1

CAS No. 191282-48-1
Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
IUPAC Name (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Standard InChI InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
Standard InChI Key VCWLZDVWHQVAJU-NEPJUHHUSA-N
Isomeric SMILES CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O
SMILES CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Canonical SMILES CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Appearance A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

C75, with the molecular formula C14H22O4\text{C}_{14}\text{H}_{22}\text{O}_{4} and a molar mass of 254.32 g/mol, belongs to the tetrahydrofuran carboxylic acid class . Its IUPAC name, (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid, reflects its stereochemical configuration, which is critical for its biological activity . The compound features a γ-lactone ring substituted with a methylene group at position 4, an octyl chain at position 2, and a carboxylic acid moiety at position 3 . The trans-configuration of the octyl and carboxylic acid groups is essential for its interaction with FASN .

Table 1: Key Physicochemical Properties of C75

PropertyValue
Molecular FormulaC14H22O4\text{C}_{14}\text{H}_{22}\text{O}_{4}
Molecular Weight254.32 g/mol
CAS Number191282-48-1
Stereochemistry(2R,3S)-configuration
AppearanceCrystalline solid
SolubilityLipophilic (soluble in DMSO)

Synthesis and Stereochemical Control

Hydroboration and Lactonization Strategies

The synthesis of C75 involves a multi-step process starting from allene precursors. A key step is the hydroboration of allene 6 with dicyclohexylborane (Chx2_2BH), followed by nonanal addition, which yields hydroxyesters syn-5 and anti-5 in a 6:4 ratio . The minor anti-5 isomer undergoes spontaneous lactonization during work-up to form lactone trans-8, which is subsequently oxidized with NaIO4_4/RuCl3_3 to yield acid lactones 4 .

Diastereomeric Resolution

Methylation of 4 with methyl iodide produces a 4:6 mixture of esters trans-9 and cis-9. Heating this mixture with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene enhances the diastereomeric ratio to 10:1, favoring the trans-isomer . Final hydrolysis of trans-9 with aqueous NaOH yields enantiopure C75 . This method ensures high stereochemical purity, which is vital for maintaining biological efficacy .

Mechanism of Fatty Acid Synthase Inhibition

Targeting the FASN Complex

C75 inhibits FASN, an enzyme complex responsible for palmitate synthesis from acetyl-CoA and malonyl-CoA . By binding to the β-ketoacyl synthase domain, C75 blocks the condensation step in fatty acid elongation, depleting cellular lipid reserves and inducing apoptosis in cancer cells . Structural studies suggest that the methylene and octyl groups of C75 mimic natural substrates, enabling competitive inhibition .

Anticancer Effects

In hepatocellular carcinoma (HCC) cells, C75 activates caspase-dependent apoptosis and suppresses proliferation at IC50_{50} values ranging from 5–20 μM . It also downregulates cyclin D1 and CDK4, arresting the cell cycle at the G1 phase. In vivo studies demonstrate tumor growth inhibition in xenograft models, with minimal toxicity to non-cancerous tissues .

Metabolic and Mitochondrial Effects

Modulation of Energy Homeostasis

C75 increases fatty acid oxidation by upregulating carnitine palmitoyltransferase-1 (CPT1), shifting cells from anabolic to catabolic metabolism . This effect reduces ATP levels in neurons by 40–60%, implicating C75 in appetite suppression and weight loss . In diet-induced obese mice, C75 decreases food intake by 50% and enhances energy expenditure, suggesting therapeutic potential for obesity.

Mitochondrial Toxicity and Lipoic Acid Depletion

Recent studies reveal that C75 inhibits human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in mitochondrial fatty acid synthesis . This inhibition reduces lipoic acid (LA) production, impairing mitochondrial respiration and increasing reactive oxygen species (ROS) by 2–3 fold . LA supplementation rescues mitochondrial function, highlighting a dual mechanism of action and a strategy to mitigate C75 toxicity .

Table 2: Key Research Findings on C75

Study OutcomeModel SystemConcentration/DoseReference
50% reduction in HCC cell viabilityHepG2 cells10 μM
30% decrease in tumor volumeMice xenografts20 mg/kg/day
60% increase in fatty acid oxidationNeuronal cultures25 μM
3-fold rise in ROS with HsmtKAS inhibitionHEK293 cells15 μM

Therapeutic Implications and Future Directions

Cancer Therapy

C75’s ability to selectively target cancer cells while sparing normal tissues makes it a promising chemotherapeutic agent . Combination therapies with LA could enhance efficacy by reducing off-target mitochondrial toxicity . Phase I clinical trials are needed to validate safety and dosing regimens.

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